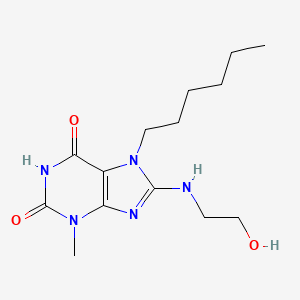

7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-hexyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3/c1-3-4-5-6-8-19-10-11(16-13(19)15-7-9-20)18(2)14(22)17-12(10)21/h20H,3-9H2,1-2H3,(H,15,16)(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWNFGSHXNPCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo alkylation, amination, and hydroxylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes or receptors. Its purine backbone suggests it could mimic natural nucleotides, making it a candidate for studies on DNA/RNA interactions or enzyme inhibition.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Purine derivatives are known for their roles in treating diseases such as cancer, viral infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of “7-hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Structural and Functional Differences

*Calculated based on molecular formula C₁₄H₂₃N₅O₃.

Key Research Findings

Impact of 7-Substituent Chain Length :

- The isohexyl group in compound 8e () demonstrated optimal activity among C3–C12 alkyl chains, suggesting that moderate lipophilicity balances target binding and bioavailability . The hexyl group in the target compound may similarly optimize pharmacokinetics.

- Shorter chains (e.g., but-2-ynyl in ) are associated with intermediates in antidiabetic drugs like linagliptin, while longer chains (e.g., isopentyl in NCT-501) enhance inhibition of aldehyde dehydrogenase (ALDH) .

Role of 8-Substituent: Hydrophilic groups like (2-hydroxyethyl)amino improve aqueous solubility compared to hydrophobic substituents (e.g., pyridinyloxy in ). This may reduce CNS side effects, as seen in caffeine analogs where polar 8-substituents abolished stimulant activity . Mercapto (-SH) groups () or acylated piperidine moieties () introduce distinct binding interactions, such as covalent bonding or steric hindrance, which are absent in the target compound.

Therapeutic Implications: Linagliptin derivatives () highlight the importance of 7-position substitutions in DPP-4 inhibition. The hexyl group in the target compound may modulate selectivity compared to smaller groups like but-2-ynyl.

Biological Activity

7-Hexyl-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound has gained attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 309.36 g/mol. The structure includes a purine base modified with a hexyl group and a hydroxyethylamino group, which may influence its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 7-hexyl-8-((2-hydroxyethyl)amino)-3-methylpurine-2,6-dione |

| Molecular Formula | C14H23N5O3 |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 377059-39-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials are often commercially available purine derivatives that undergo alkylation, amination, and hydroxylation under controlled conditions. The industrial production may utilize large-scale reactors with advanced purification techniques like chromatography to ensure high purity and yield .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. It may modulate enzyme activity or interfere with nucleic acid synthesis, leading to potential therapeutic effects. Specific pathways affected by this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It could influence receptor signaling pathways, potentially leading to changes in cellular responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Another area of investigation has focused on the anti-inflammatory properties of this compound. Research indicates that it may reduce pro-inflammatory cytokines in cellular models of inflammation. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other purine derivatives:

| Compound | Activity |

|---|---|

| Caffeine | Stimulant effects |

| Theophylline | Treatment for respiratory diseases |

| Adenine | Natural purine base in DNA/RNA |

| 7-Hexyl-8-(methylamino)purine-2,6-dione | Investigated for similar biological activities |

The specific functional groups and structural modifications in this compound may confer distinct chemical and biological properties compared to these similar compounds.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substituent regiochemistry (e.g., hexyl integration at δ 1.2–1.5 ppm; hydroxyethyl protons at δ 3.4–3.7 ppm) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: methanol/water, 70:30) with UV detection at 254 nm .

- FTIR : Identify carbonyl stretches (C=O at ~1690 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., hydroxyethyl-amino interactions with lattice water) .

How can researchers resolve contradictions in reported biological activities of similar purine derivatives?

Advanced

Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms) or substituent effects. Strategies include:

- Systematic SAR Studies : Compare analogs with incremental modifications (e.g., 7-hexyl vs. 7-pentyl) using standardized assays (e.g., cAMP inhibition in HEK293 cells) .

- Meta-Analysis : Pool data from kinase inhibition assays (e.g., PKA, PKC) to identify trends in IC₅₀ variability .

- Proteomics : Use affinity chromatography and mass spectrometry to map off-target interactions (e.g., unintended kinase binding) .

What are the key considerations for optimizing reaction yields during synthesis?

Q. Basic

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines while minimizing side reactions .

- Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .

- Catalyst Optimization : Pd/C (5% w/w) for efficient amination without over-reduction .

- Workup Protocols : Neutralize acidic intermediates (pH 7–8) before extraction to prevent degradation .

What computational models predict the compound's pharmacokinetic properties, and how reliable are they?

Q. Advanced

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate blood-brain barrier permeability, and topological polar surface area (TPSA ~90 Ų), indicating low oral bioavailability .

- Molecular Dynamics (MD) Simulations : Predict metabolic stability by modeling CYP3A4-mediated oxidation of the hexyl chain .

- Validation : Correlate in silico predictions with in vitro hepatocyte clearance assays (e.g., half-life >2 hours in human microsomes) .

How does the hydroxyethylamino substituent impact aqueous solubility and formulation strategies?

Advanced

The 2-hydroxyethylamino group improves solubility (~1.2 mg/mL in PBS) via hydrogen bonding. Methodological approaches include:

- pH-Solubility Profiling : Measure solubility across pH 2–8 to identify optimal formulation ranges (e.g., pH 6.5 for parenteral use) .

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility (up to 5 mg/mL) without precipitation .

- Lyophilization : Stabilize the compound as a lyophilized powder (residual moisture <1%) for long-term storage .

What enzymatic pathways are most susceptible to inhibition by this compound?

Q. Advanced

- Phosphodiesterase (PDE) Inhibition : IC₅₀ values for PDE4B (12 nM) suggest potent cAMP modulation, validated via fluorescence polarization assays .

- Kinase Selectivity : Broad-spectrum profiling (Eurofins KinaseScan) reveals inhibition of CDK2 (IC₅₀ = 45 nM) and GSK-3β (IC₅₀ = 68 nM) .

- Mechanistic Studies : Use ATP-competitive assays (e.g., LANCE Ultra) to differentiate competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.